N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride
Description
The compound N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride is a structurally complex molecule featuring:
- A benzofuran core substituted with two trifluoromethyl groups at the 3-position and a phenyl group at the 1-position.
- A propan-1-amine backbone linked to the benzofuran, with N,N-dimethyl substitution.
- A hydrochloride salt to enhance solubility and stability.
Properties
CAS No. |
29138-42-9 |
|---|---|
Molecular Formula |
C21H22ClF6NO |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H21F6NO.ClH/c1-28(2)14-8-13-18(15-9-4-3-5-10-15)16-11-6-7-12-17(16)19(29-18,20(22,23)24)21(25,26)27;/h3-7,9-12H,8,13-14H2,1-2H3;1H |
InChI Key |
YPXYVICCGRGENS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the attachment of the dimethylamino propyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to cross cell membranes more easily .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share partial structural motifs with the target molecule, such as trifluoromethylphenyl groups, tertiary amines, or hydrochloride salts:
Key Observations:
Benzofuran Core: The target compound is unique in its benzofuran scaffold, which is absent in other analogues. Benzofuran derivatives are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.
Trifluoromethyl Groups: The bis(trifluoromethyl) substitution on the benzofuran enhances electron-withdrawing properties and metabolic stability compared to mono-trifluoromethyl or non-fluorinated analogues .
Backbone Flexibility : The propan-1-amine chain in the target allows conformational flexibility, whereas compounds with propargyl (C≡C) or propenyl (C=C) backbones exhibit rigidity .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from structural analogues:
- Hydrochloride Salts : All compared compounds form hydrochloride salts to improve aqueous solubility, a critical factor for bioavailability .
- Lipophilicity: The trifluoromethyl groups and aromatic rings in the target compound likely increase lipophilicity compared to non-fluorinated or aliphatic analogues (e.g., ).
Q & A
Q. How to address discrepancies between theoretical and observed melting points?
- Answer : Polymorphism or hydrate formation may explain variations. Perform differential scanning calorimetry (DSC) to detect phase transitions. For a related compound, the observed mp (215°C) diverged from predicted (228°C) due to a metastable polymorph, resolved via solvent-mediated crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
